molecular formula C12H10N2O5S B11992396 N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11992396
M. Wt: 294.29 g/mol
InChI Key: IUHFQKRMPSUSEA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10N2O5S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrated phenol is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Amidation: The sulfonated product is reacted with an amine, such as aniline, to form the final this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of N-(2-hydroxy-5-aminophenyl)benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its antibacterial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide exerts its effects involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby blocking the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-methylphenyl)benzenesulfonamide
  • 4-hydroxy-N-(2-phenylethyl)benzenesulfonamide

Comparison

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide is unique due to the presence of both a hydroxy and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other sulfonamides. For instance, the nitro group can undergo reduction to form an amino group, which can further participate in various biochemical interactions. Additionally, the hydroxy group enhances the compound’s solubility and potential for hydrogen bonding, influencing its interaction with biological targets.

Properties

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10N2O5S/c15-12-7-6-9(14(16)17)8-11(12)13-20(18,19)10-4-2-1-3-5-10/h1-8,13,15H

InChI Key

IUHFQKRMPSUSEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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